4-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Antibacterial SAR Rhodanine-3-carboxyalkyl acids Gram-positive bacteria

Select this compound for focused rhodanine library synthesis. Its unique N3-butanamide primary amide handle enables one-step diversification to nitriles, amines, and coupled amides, reducing synthesis steps by 1–2 versus carboxylic acid analogs. With MW 306.4 and a tPSA of 121 Ų, it meets key CNS drug-likeness criteria, unlike the high-logP WAY-297655 analog. Rigorous identity confirmation is supported by an available GC-MS spectrum, ensuring differentiation from 2,4-thiazolidinedione chemotypes. Procure for antibacterial SAR extension or MCF-7 cytotoxicity optimization.

Molecular Formula C14H14N2O2S2
Molecular Weight 306.4 g/mol
Cat. No. B3740304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Molecular FormulaC14H14N2O2S2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N
InChIInChI=1S/C14H14N2O2S2/c15-12(17)7-4-8-16-13(18)11(20-14(16)19)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,15,17)/b11-9-
InChIKeyRUYICEQRGRFGIJ-LUAWRHEFSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide Procurement: Rhodanine-Derived Building Block with a Primary Amide Handle and (Z)-Configured Benzylidene Pharmacophore


4-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide (CAS 300378-08-9) belongs to the 5-benzylidene-2-thioxothiazolidin-4-one (benzylidene rhodanine) class [1]. Its core scaffold comprises a 2-thioxo-1,3-thiazolidin-4-one ring, a (Z)-configured 5-benzylidene substituent critical for molecular planarity and biological target engagement , and an N3-linked butanamide side chain terminating in a primary amide (-CONH₂). The primary amide terminus offers a chemically addressable handle for further derivatization (e.g., amide coupling, Hofmann rearrangement, dehydration to nitrile) without requiring protecting-group manipulation — a feature absent in the more common rhodanine-3-acetic acid and rhodanine-3-propionic acid subclasses. The compound has a molecular formula of C₁₄H₁₄N₂O₂S₂, a molecular weight of 306.4 g/mol, and a calculated topological polar surface area of 121 Ų, with a GC-MS spectrum available for identity confirmation [2].

Why Rhodanine-3-acetic Acid or 2,4-Thiazolidinedione Analogs Cannot Directly Replace 4-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide in Structure-Activity Programs


Within the benzylidene-rhodanine chemotype, biological activity is exquisitely sensitive to two structural variables: the N3 substituent controlling physicochemical properties and target engagement, and the 5-benzylidene aryl substitution pattern modulating pharmacophoric fit [1]. Szlapa-Kula et al. (2024) demonstrated that substituting the five-membered heterocyclic ring on rhodanine-3-acetic acid derivatives (changing pyrrolidine → pyrrole → imidazole) altered the HOMO-LUMO gap by up to 0.56 eV, antimicrobial potency by ≥2 dilution steps, and non-linear optical β_vec values by as much as 72% [2]. A parallel study by Tejchman et al. (2017) on rhodanine-3-carboxyalkyl acids showed that altering the N3-carboxyalkyl chain length (acetic → propionic → butyric) shifted both antibacterial spectrum and MIC potency against Gram-positive clinical isolates [3]. In the anticancer domain, the CoMSIA model of Krithika et al. (2021) demonstrated that modifications to the N3-amine substituent changed cytotoxicity against MCF-7 cells from inactive to significant, with a predictive r²_pred of 0.841 [4]. These findings collectively establish that the N3-butanamide terminus, the (Z)-benzylidene geometry, and the 2-thioxo moiety are each non-interchangeable determinants of biological performance. Substituting with the more common rhodanine-3-acetic acid analogs (acetic acid terminus), N-phenylbutanamide analogs (WAY-297655, CAS 303792-66-7), or 2,4-thiazolidinedione congeners (2-oxo instead of 2-thioxo) would yield a compound with fundamentally different electronic properties, solubility profile, hydrogen-bonding capacity, and biological selectivity.

Quantitative Differentiation Evidence for 4-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide Against Closest Structural Analogs


N3-Butanamide vs. N3-Acetic Acid: How the Alkyl-Linker Length Modulates Rhodanine-3-Carboxyalkyl Acid Antibacterial Spectrum

In a systematic SAR study of 5-substituted rhodanine-3-carboxyalkyl acids, Tejchman et al. (2017) compared derivatives bearing N3-acetic acid, N3-propionic acid, and N3-butyric acid side chains (the latter being the carboxylic acid congener of the target compound's butanamide). The study demonstrated that extending the N3-alkyl linker from acetic to butyric acid shifted the antibacterial spectrum: the butyric acid derivative exhibited measurable activity against Staphylococcus epidermidis and Bacillus subtilis, whereas the corresponding acetic acid derivative showed no inhibition against the same strains at equivalent concentrations [1]. Agar-diffusion zone diameters were reported for the butyric acid derivative at concentrations from 3.125 to 200 µg/mL against a panel of Gram-positive and Gram-negative reference strains [1]. The target compound 4-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide differs from this studied butyric acid analog only by the terminal functional group (-CONH₂ vs. -COOH), which alters hydrogen-bonding donor/acceptor stoichiometry (1 donor, 1 acceptor for primary amide vs. 1 donor, 2 acceptors for carboxylic acid) and may confer distinct pharmacokinetic permeability properties .

Antibacterial SAR Rhodanine-3-carboxyalkyl acids Gram-positive bacteria

2-Thioxo vs. 2-Oxo: Spectroscopic and Hydrogen-Bonding Differentiation Supporting Compound Identity Verification

The benzylidene-rhodanine chemotype is frequently confused with its 2,4-thiazolidinedione (2-oxo) counterpart in procurement workflows. The target compound bears a 2-thioxo group (C=S), which confers distinct UV-Vis absorption characteristics and a higher molecular polarizability compared to the 2-oxo analog [1]. The thioxo group acts as a weaker hydrogen-bond acceptor than the corresponding carbonyl, altering supramolecular recognition patterns. The (Z)-stereochemistry at the 5-benzylidene exocyclic double bond is critical: computational studies by Szlapa-Kula et al. (2024) on analogous rhodanine-3-acetic acid derivatives demonstrated that the (Z)-configuration maintains molecular planarity essential for aromatic cavity insertion during protein binding, with dihedral angle deviations (Δo) upon docking of only 0.006°–0.067° [1]. For procurement quality control, the target compound has a verified GC-MS spectrum archived in the SpectraBase database [2], enabling unambiguous identity confirmation against the 2-oxo analog (which would show a mass shift of -16 Da attributable to O substitution for S) or the (E)-benzylidene stereoisomer (identical mass but potentially different retention time).

Compound identity verification Thiazolidinone chemotype GC-MS characterization

Primary Amide vs. N-Phenylbutanamide: Molecular Weight and Hydrogen-Bonding Capacity Differentiation for CNS vs. Peripheral Target Screening

The target compound (MW 306.4, HBD = 1 from -CONH₂, HBA = 4, tPSA = 121 Ų, XlogP = 2.2) differs substantially from the closely related N-phenylbutanamide analog WAY-297655 (CAS 303792-66-7, MW 382.5, HBD = 1 from -CONH-, HBA = 4, XlogP ≈ 4.1 estimated) [1]. The MW difference of +76.1 Da for WAY-297655 arises from the N-phenyl substitution. More critically, WAY-297655 exceeds the MW ≤ 400 threshold commonly used in CNS drug-discovery filters, whereas the target compound (MW 306.4) falls well within CNS-accessible chemical space [2]. The primary amide of the target compound provides a geometrically constrained hydrogen-bonding motif (donor + acceptor on the same terminal atom) distinct from the secondary amide of WAY-297655 (donor on -NH-Ph, acceptor on carbonyl), offering different recognition patterns for target protein engagement. The target compound's lower XlogP (2.2 vs. ~4.1) predicts reduced non-specific membrane partitioning and improved aqueous solubility relative to the N-phenyl analog, making it preferable for biochemical assay development where non-specific binding must be minimized.

Physicochemical property-based selection CNS drug-likeness Hydrogen-bond donor count

Primary Amide as a Versatile Synthetic Handle: One-Step Derivatization Pathways Absent in Rhodanine-3-acetic Acid and WAY-297655 Analogs

The terminal primary amide (-CONH₂) of the target compound is a chemically versatile functional group that enables one-step transformations inaccessible to the more common rhodanine-3-acetic acid (terminal -COOH) and WAY-297655 (terminal -CONHPh, secondary amide) analogs [1]. Specifically: (i) Dehydration of the primary amide to nitrile (POCl₃, pyridine or TFAA/pyridine) yields a cyano building block for tetrazole or amidoxime synthesis — a transformation not possible from a carboxylic acid without prior activation-amidation-dehydration; (ii) Hofmann rearrangement (NaOBr/NaOH) converts the primary amide to a primary amine with one-carbon chain shortening, generating a rhodanine-propylamine scaffold inaccessible from the acetic acid or propionic acid series; (iii) The primary amide serves as a hydrogen-bond donor–acceptor pair that secondary amides cannot replicate in terms of geometric constraint, offering distinct supramolecular synthon possibilities in co-crystallization and protein–ligand interactions. The calculated hydrogen-bond donor count of 1 (vs. 1 for the N-phenyl analog but with different spatial orientation) and acceptor count of 4 (including the amide carbonyl and thioxo sulfur) provide a distinct intermolecular interaction fingerprint.

Chemical derivatization Amide functional group chemistry Library synthesis

CoMSIA Model Predicts N3-Substituent as a Primary Driver of Rhodanine Anticancer Activity: Evidence for Non-Interchangeability of N3-Butanamide with Other Amine Variants

Krithika et al. (2021) developed a CoMSIA (Comparative Molecular Similarity Indices Analysis) model based on a series of 5-substituted benzylidene rhodanine derivatives with four different N3-amine substituents. The model, validated with r²_pred = 0.841, identified the N3-substituent steric and electrostatic fields as key determinants of in vitro anticancer activity against MCF-7 breast cancer cells [1]. The model predicts that N3-substituents with intermediate steric bulk and hydrogen-bonding capability (such as the butanamide moiety of the target compound) would fall within the activity-enhancing region of the CoMSIA contour maps, distinct from both smaller substituents (methyl, ethyl) that underfill the steric pocket and larger, lipophilic substituents (N-phenyl, N-benzyl) that extend into sterically disfavored regions [1]. While the target compound itself was not explicitly tested in this study, the CoMSIA model provides a quantitative framework for predicting that its N3-butanamide substituent would confer a distinct cytotoxicity profile relative to the four tested amine series, warranting experimental validation.

Anticancer activity prediction 3D-QSAR CoMSIA MCF-7 cytotoxicity

Procurement-Relevant Application Scenarios for 4-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide Based on Differentiation Evidence


Focused Rhodanine Library Synthesis Leveraging Primary Amide Derivatization Chemistry

Medicinal chemistry groups building focused benzylidene rhodanine libraries for antibacterial or anticancer SAR should select this compound as the core building block over rhodanine-3-acetic acid or WAY-297655. The primary amide terminus enables one-step diversification into nitriles, primary amines (Hofmann), and coupled amides — reducing the synthetic step count by 1–2 steps per derivative relative to the carboxylic acid analog [1]. The CoMSIA model by Krithika et al. (2021) predicts that the butanamide chain occupies a distinct steric/electrostatic region favorable for MCF-7 cytotoxicity, warranting library enumeration around this specific scaffold [2].

Gram-Positive Antibacterial SAR Studies Requiring Defined N3-Alkyl Linker Architecture

Investigators studying the antibacterial SAR of rhodanine-3-carboxyalkyl acids against Gram-positive strains (S. epidermidis, B. subtilis, MRSA) should procure this compound to extend the linker-length SAR established by Tejchman et al. (2017) [3]. The butanamide variant provides the full C3-alkyl spacer (shown to be critical for S. epidermidis and B. subtilis activity) while offering the distinct hydrogen-bonding profile of a primary amide vs. the previously studied carboxylic acid terminus.

CNS-Penetrant Rhodanine Probe Design Requiring Stringent Physicochemical Property Control

For CNS drug-discovery programs evaluating rhodanine-based probes, this compound (MW 306.4, XlogP 2.2, tPSA 121 Ų, HBD 1, HBA 4) satisfies the multiparameter optimization criteria for CNS drug-likeness (MW < 400, tPSA < 140, HBD ≤ 3) [4]. In contrast, the closely related N-phenylbutanamide analog WAY-297655 (MW 382.5, XlogP ~4.1) approaches the MW limit for CNS penetration and carries a >10-fold higher predicted octanol-water partition coefficient that may promote non-specific membrane binding. The target compound should be preferentially selected for CNS-target screening cascades.

Compound Identity Verification and Quality Control Using Archived GC-MS Spectral Data

Procurement workflows requiring rigorous identity confirmation can leverage the archived GC-MS spectrum of this compound in the SpectraBase database [5]. The measured mass spectrum provides unambiguous differentiation from the 2-oxo (2,4-thiazolidinedione) chemotype (ΔM = -16 Da) and serves as a batch-to-batch quality control reference. This is particularly valuable given the known confusion between 2-thioxo and 2-oxo thiazolidinone derivatives in commercial catalogues.

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